REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[NH2:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.O>C1COCC1>[C:1]([NH:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:18]2)[CH:10]=[CH:11][CH:12]=1)(=[O:4])[CH2:2][CH3:3]
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Name
|
|
Quantity
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5.53 g
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Type
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reactant
|
Smiles
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C(CC)(=O)Cl
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
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Smiles
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NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
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TEA
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Quantity
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16.5 g
|
Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |